An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Synthetic Chemistry
2-(Ethoxycarbonyl)-6-nitrobenzoic acid, registered under CAS number 16533-45-2, is a polysubstituted aromatic compound of significant interest to the synthetic chemistry community. Its unique architecture, featuring a carboxylic acid, an ethyl ester, and a nitro group arranged in a sterically hindered ortho- and meta-relationship on a benzene ring, makes it a valuable intermediate. The electronic and steric interplay of these functional groups imparts a distinct reactivity profile, positioning this molecule as a strategic precursor for the synthesis of complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development.[1]
This guide provides a comprehensive technical overview of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, delving into its synthesis, physicochemical properties, characteristic reactivity, and strategic applications. The content is curated to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively integrate this compound into their synthetic programs.
Physicochemical and Spectroscopic Characterization
Precise characterization is the bedrock of reproducible science. The key physical and chemical properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 16533-45-2 | [2] |
| Molecular Formula | C₁₀H₉NO₆ | AK Scientific, Inc. |
| Molecular Weight | 239.18 g/mol | AK Scientific, Inc. |
| Appearance | White to light yellow crystalline powder | Generic Supplier Data |
| Purity | ≥99% (by HPLC) | [2] |
| Solubility | Soluble in many organic solvents (e.g., acetone, ethyl acetate); sparingly soluble in water. | Generic Supplier Data |
Predicted Spectroscopic Profile
Predicted ¹H NMR (in CDCl₃, 400 MHz): The aromatic region is expected to show three distinct protons. The nitro and carbonyl groups are strongly electron-withdrawing, shifting the aromatic protons downfield.
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δ 8.0-8.2 ppm (d, 1H): Proton ortho to the nitro group.
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δ 7.8-8.0 ppm (d, 1H): Proton ortho to the carboxylic acid group.
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δ 7.6-7.8 ppm (t, 1H): Proton para to the nitro group.
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δ 4.4-4.6 ppm (q, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester.
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δ 1.3-1.5 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester.
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δ 10.0-12.0 ppm (s, broad, 1H): Carboxylic acid proton (-COOH ).
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
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δ 165-168 ppm: Carboxylic acid carbonyl carbon.
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δ 163-166 ppm: Ester carbonyl carbon.
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δ ~148 ppm: Aromatic carbon bearing the -NO₂ group.
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δ 130-135 ppm: Aromatic CH carbons.
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δ ~125 ppm: Aromatic carbon bearing the -COOH group.
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δ ~124 ppm: Aromatic carbon bearing the -COOEt group.
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δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.
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δ ~14 ppm: Methyl carbon (-OCH₂CH₃ ) of the ethyl ester.
Predicted Key IR Absorption Bands (KBr Pellet, cm⁻¹):
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3200-2500 (broad): O-H stretch of the carboxylic acid dimer.
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~1730: C=O stretch of the ethyl ester.
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~1700: C=O stretch of the carboxylic acid.
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1530 & 1350: Asymmetric and symmetric N-O stretches of the nitro group.
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~1250: C-O stretch of the ester.
Predicted Mass Spectrometry (EI) Fragmentation:
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m/z 239: Molecular ion [M]⁺.
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m/z 222: Loss of OH from the carboxylic acid [M-17]⁺.
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m/z 194: Loss of the ethoxy group [-OCH₂CH₃] [M-45]⁺.
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m/z 193: Loss of NO₂ [M-46]⁺.
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m/z 166: Subsequent loss of CO from the m/z 194 fragment.
Synthesis and Purification
A robust and logical synthetic strategy is paramount. The most direct retrosynthetic approach identifies 3-nitrophthalic acid as a commercially available and cost-effective starting material. The synthesis proceeds in two key stages: formation of the cyclic anhydride followed by a regioselective mono-esterification.
Detailed Experimental Protocol: A Plausible Two-Step Synthesis
Disclaimer: The following protocol is a representative procedure derived from established chemical principles for anhydride formation[3] and esterification[4]. It should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid
This step involves the dehydration of the diacid to form the cyclic anhydride, a common and efficient transformation. Acetic anhydride serves as both the dehydrating agent and the solvent.
-
Apparatus Setup: Equip a round-bottomed flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add 3-nitrophthalic acid (1.0 eq) and acetic anhydride (2.0-2.2 eq).[3]
-
Reaction: Heat the mixture to a gentle reflux (approximately 140°C). The solid acid will dissolve. Maintain reflux for an additional 10-15 minutes to ensure the reaction goes to completion.[3]
-
Isolation: Carefully pour the hot reaction mixture into a crystallizing dish and allow it to cool to room temperature. The 3-nitrophthalic anhydride will crystallize.
-
Purification: Break up the solid mass and transfer it to a mortar. Grind the crystals with a small amount of cold, dry, alcohol-free ether to wash away residual acetic acid and anhydride. Filter the solid under suction.[3]
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Drying: Dry the pale yellow crystals of 3-nitrophthalic anhydride to a constant weight, preferably in a vacuum oven at 100-110°C.
Step 2: Regioselective Synthesis of 2-(Ethoxycarbonyl)-6-nitrobenzoic Acid
The key to this step is the nucleophilic attack of ethanol on one of the carbonyls of the anhydride. This reaction is typically regioselective due to the electronic influence of the nitro group, though a minor amount of the isomeric product may form.
-
Apparatus Setup: Use a dry round-bottomed flask equipped with a reflux condenser.
-
Reagent Charging: Dissolve the 3-nitrophthalic anhydride (1.0 eq) from Step 1 in an excess of anhydrous ethanol (e.g., 10-20 volumes).
-
Reaction: Heat the solution to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting anhydride is consumed.[4]
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Workup: Allow the reaction mixture to cool. Remove the excess ethanol under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification by Recrystallization: The crude solid can be purified by recrystallization. A suitable solvent system must be determined empirically, but a common choice for such compounds is a mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., hexanes, heptane).
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Chemical Reactivity and Strategic Applications
The utility of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid stems from the selective transformations of its three functional groups. This allows for the sequential introduction of chemical diversity, a cornerstone of modern medicinal chemistry.
Key Transformations
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-amino-6-(ethoxycarbonyl)benzoic acid. This transformation is pivotal as it unmasks a nucleophilic amino group ortho to an electrophilic ester, setting the stage for heterocycle formation. Common reducing agents include catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl, or hydrazine hydrate).[5]
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., with SOCl₂, oxalyl chloride) and reacted with a wide variety of amines to form amides. This is a standard method for building molecular complexity.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH, LiOH) to give 3-nitrophthalic acid.
Application in Heterocyclic Synthesis for Drug Discovery
A primary application of this scaffold is in the synthesis of nitrogen-containing heterocycles, which are privileged structures in many approved drugs. By reducing the nitro group, the resulting anthranilic acid ester derivative becomes a powerful precursor for quinazolines, benzodiazepines, and other pharmacologically relevant cores.[1][6]
Sources
- 1. openarchive.ki.se [openarchive.ki.se]
- 2. aksci.com [aksci.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 3-Nitrophthalic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 6. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]
